4,6-Dihydroxy-2,3-dimethylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydroxy-2,3-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-5(2)8(9(12)13)7(11)3-6(4)10/h3,10-11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBRZOCMRFRCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60789268 | |
| Record name | 4,6-Dihydroxy-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60789268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-42-6 | |
| Record name | 4,6-Dihydroxy-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60789268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Natural Production of 4,6 Dihydroxy 2,3 Dimethylbenzoic Acid
Elucidation of Precursor Roles in Polyketide Biosynthesis
The role of 4,6-dihydroxy-2,3-dimethylbenzoic acid as a foundational precursor has been extensively studied, particularly within the context of producing commercially significant antibiotics.
This compound is the initial building block in the biosynthetic pathway of mycophenolic acid (MPA), a potent immunosuppressant drug. pnas.orgdtu.dk The entire skeleton of MPA originates from this precursor molecule and a farnesyl pyrophosphate (FPP) unit. pnas.org The assembly of this compound is the cardinal step in the pathway, catalyzed by a non-reducing polyketide synthase (PKS). dtu.dkoup.com This enzyme, named MpaC, utilizes one molecule of acetyl-CoA, three units of malonyl-CoA, and one molecule of S-adenosyl-l-methionine (SAM) to construct the final aromatic ring structure. pnas.orgoup.com The conclusive identification of MpaC's product as 5-methylorsellinic acid solidified the starting point of the MPA cascade. researchgate.net
Following its synthesis by MpaC, this compound undergoes a critical enzymatic modification. For the subsequent lactonization (ring-closing) reaction to occur, the methyl group at C-3 of the benzoic acid must first be oxidized. researchgate.netnih.gov This transformation is catalyzed by MpaDE, a bifunctional enzyme featuring a cytochrome P450 monooxygenase domain and a hydrolase domain. pnas.orgoup.com The P450 domain of MpaDE hydroxylates the methyl group, which is then followed by an intramolecular lactonization facilitated by the hydrolase domain. pnas.org This two-step process converts this compound into the phthalide (B148349) intermediate known as 3,5-dihydroxy-6-methylphthalide, the next stable compound in the MPA pathway. oup.comrsc.org
Table 1: Key Enzymes in the Initial Biosynthesis of Mycophenolic Acid
| Enzyme Name | Type | Substrate(s) | Product | Function |
| MpaC | Non-Reducing Polyketide Synthase (NR-PKS) | Acetyl-CoA, Malonyl-CoA, S-adenosyl-methionine | This compound (5-Methylorsellinic acid) | Catalyzes the formation of the initial aromatic polyketide precursor. dtu.dkresearchgate.net |
| MpaDE | P450-Hydrolase Fusion Enzyme | This compound | 3,5-Dihydroxy-6-methylphthalide | Performs hydroxylation of a methyl group followed by intramolecular lactonization. pnas.orgoup.com |
Natural Occurrence in Fungal and Lichen Metabolomes
The production of this compound is primarily associated with the fungal kingdom, though its structural motifs are fundamental to metabolites found in lichens.
The natural production of this compound is intrinsically linked to the fungi that synthesize mycophenolic acid. The most well-documented producer is the filamentous fungus Penicillium brevicompactum, which has been the model organism for studying the MPA biosynthetic gene cluster. dtu.dkoup.comnih.gov Other species within the same genus, such as Penicillium roqueforti, are also known producers of MPA and, by extension, its 5-methylorsellinic acid precursor. oup.com The presence of the mpaC gene is considered a reliable marker for identifying potential MPA-producing fungi. dtu.dk
Table 2: Fungal Species Producing this compound
| Fungal Species | Common Context/Source |
| Penicillium brevicompactum | Model organism for MPA biosynthesis studies. dtu.dkoup.com |
| Penicillium roqueforti | Used in the production of blue cheese; known MPA producer. oup.com |
| Penicillium oxalicum | Known to produce a variety of bioactive secondary metabolites. nih.govrsc.org |
While this compound itself is characteristic of the fungal pathways described, its structural isomers are cornerstones of lichen chemistry. Orsellinic acid and its derivatives, such as 2,4-dihydroxy-3,6-dimethylbenzoic acid, are common polyketide units that form a large class of lichen-specific compounds called depsides. These are dimers or trimers of phenolic carboxylic acid units. For example, the well-known lichen metabolite atranorin (B1665829) is a depside formed from derivatives of β-resorcylic acid. nih.gov Similarly, barbatic acid is a depside composed of two units of 2-hydroxy-4-methoxy-3,6-dimethyl-benzoic acid. These examples underscore the significance of the dihydroxy-dimethylbenzoic acid scaffold as a fundamental building block in the secondary metabolism of both fungi and the fungal partners in lichens.
Chemical Synthesis Strategies for 4,6 Dihydroxy 2,3 Dimethylbenzoic Acid and Its Analogues
Total Synthesis Approaches to 2,4-Dihydroxy-3,6-dimethylbenzoic Acid
The total synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid (also known as 3,6-Dimethyl-β-resorcylic acid) can be achieved through various pathways, often involving the transformation of complex precursors or building from simpler aromatic rings.
A notable synthetic route begins with precursors that can be chemically modified to yield the target benzoic acid. One such method utilizes 4-O-demethylbarbituric acid, a compound that can be obtained from the fermentation of Aspergillus terreus. google.com This natural product serves as a key intermediate which is then hydrolyzed to form 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com The hydrolysis can be performed under either acidic or alkaline conditions. For instance, dissolving 4-O-demethylbarbituric acid in concentrated sulfuric acid and stirring the mixture in a water bath effectively cleaves the precursor to yield the desired product. google.com
Another established synthetic strategy starts from a substituted dihydroxybenzene. Specifically, a dimethyl-1,3-dihydroxybenzene (2,5-dimethylresorcinol) can be carboxylated to introduce the carboxylic acid group, directly forming the 2,4-dihydroxy-3,6-dimethylbenzoic acid structure. chemicalbook.comgoogle.com This carboxylation step is a crucial transformation for building the final molecule from a simpler resorcinol (B1680541) derivative.
Optimizing reaction conditions is critical for maximizing the yield and purity of 2,4-dihydroxy-3,6-dimethylbenzoic acid. In the hydrolysis of 4-O-demethylbarbituric acid using concentrated sulfuric acid, the process involves a simple workup procedure of quenching the reaction, followed by extraction with ethyl acetate (B1210297) and concentration under reduced pressure to isolate the product. google.com
Thermodynamic analysis of related benzoic acid syntheses suggests that factors like temperature, pressure, and reactant ratios significantly influence the equilibrium conversion. researchgate.net While specific optimization data for this exact synthesis is proprietary or varies by methodology, general principles of organic synthesis apply. These include controlling temperature to minimize side reactions, using appropriate solvents for solubility and reactivity, and optimizing the concentration of reagents. For multi-step syntheses, purification at each stage is essential to ensure the purity of the final product. nih.gov
Synthesis of Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate (Atraric Acid) and Other Esters
The methyl ester of 2,4-dihydroxy-3,6-dimethylbenzoic acid, known as methyl atratate or atraric acid, is a key fragrance component of oakmoss absolute extract. chemicalbook.com Its synthesis, along with that of other esters, is of significant commercial and research interest.
The most direct method for synthesizing atraric acid is the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid. A common laboratory-scale procedure involves reacting the carboxylic acid with a methylating agent. For example, the acid can be dissolved in an organic solvent like dimethylformamide (DMF) with a base such as potassium bicarbonate (KHCO₃). google.com Methyl iodide (CH₃I) is then added dropwise to the heated mixture, leading to the formation of the methyl ester. google.com The reaction is typically monitored until completion, after which the product is isolated through extraction and purification. google.com
Other esters, such as benzyl (B1604629) esters, can also be prepared. The synthesis of benzyl 2,4-dihydroxy-3,6-dimethylbenzoate has been achieved by reacting methyl 2,4-dihydroxy-3,6-dimethylbenzoate with sodium in benzyl alcohol under reflux conditions. nih.gov This transesterification reaction replaces the methyl group with a benzyl group, yielding the corresponding benzyl ester. nih.gov
The table below summarizes various esterification and alkylation reactions starting from methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 2,4-Dihydroxy-3,6-dimethylbenzoic acid | KHCO₃, CH₃I | DMF | 40°C, 85-120 min | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | N/A | google.com |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Na, Benzyl alcohol | N/A | Reflux, 24 h | Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate | 60% | nih.gov |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | K₂CO₃, Methyl iodide | DMF | 50°C, 10 h | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | N/A | nih.gov |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | K₂CO₃, Benzyl bromide | Acetone | 50°C, 9 h | Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | 63% | nih.gov |
Table 1: Summary of Esterification and Alkylation Reactions.
The hydrolysis of esters back to the parent carboxylic acid is a fundamental reverse reaction. This process is typically carried out under basic conditions (saponification). For instance, derivatives of 2,4-dihydroxy-3,6-dimethylbenzoic acid can be hydrolyzed using a strong base like potassium hydroxide (B78521) (KOH). nih.gov The reaction often involves refluxing the ester in a solvent mixture such as dimethyl sulfoxide (B87167) (DMSO) and water or methanol. nih.gov Following the reaction, the mixture is acidified with an acid like hydrochloric acid (HCl) to protonate the carboxylate salt, leading to the precipitation or extraction of the free carboxylic acid. nih.gov This method is effective for cleaving both methyl and more complex ester groups to regenerate the benzoic acid moiety. nih.gov
Preparation of Structurally Related Benzoic Acid Derivatives
The core structure of 2,4-dihydroxy-3,6-dimethylbenzoic acid can be chemically modified to produce a variety of structurally related derivatives. These modifications are often aimed at exploring structure-activity relationships for biological applications.
One common modification is the selective alkylation of the hydroxyl groups. For example, reacting methyl 2,4-dihydroxy-3,6-dimethylbenzoate with one equivalent of methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) can selectively methylate one of the hydroxyl groups, yielding methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate. nih.gov Using a larger excess of the methylating agent can lead to the formation of the dimethoxy derivative, methyl 2,4-dimethoxy-3,6-dimethylbenzoate. nih.gov
Another modification involves introducing different alkyl or aryl groups. Benzylation of the hydroxyl groups can be achieved using benzyl bromide and K₂CO₃. nih.gov Furthermore, the aromatic ring itself can be functionalized. For example, chlorination of a related compound, methyl 2,4-dihydroxy-6-methylbenzoate, has been accomplished using sulfuryl chloride (SO₂Cl₂) in diethyl ether to produce methyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoate. nih.gov These synthetic transformations allow for the creation of a library of analogues for further study. nih.gov
Directed Synthesis of Halogenated or Alkylated Analogues
The synthesis of halogenated or alkylated analogues of dihydroxybenzoic acids requires careful control of regioselectivity. The two hydroxyl groups on the aromatic ring exhibit different reactivities, which can be exploited to direct substitution to a specific position.
Alkylation of dihydroxy-aromatic compounds, such as analogues of 4,6-dihydroxy-2,3-dimethylbenzoic acid, is commonly achieved using an alkyl halide in the presence of a base. nih.gov For instance, the methylation of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, an ester closely related to the target acid, demonstrates typical synthetic pathways. nih.gov Complete methylation to produce methyl 2,4-dimethoxy-3,6-dimethylbenzoate can be achieved by reacting the starting diol with methyl iodide in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
Selective mono-alkylation is more challenging but can be accomplished under controlled conditions. The hydroxyl group at the 4-position is generally more acidic and sterically accessible than the one at the 2-position, which is often involved in intramolecular hydrogen bonding with the adjacent carbonyl group of the acid or ester. This difference in reactivity allows for preferential alkylation at the 4-position. nih.govresearchgate.net For example, using a carefully controlled amount of methyl iodide (1 equivalent) and a suitable base like K₂CO₃ allows for the preferential synthesis of methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate. nih.gov More advanced methods utilize milder bases like cesium bicarbonate (CsHCO₃) to achieve high regioselectivity for the 4-hydroxy group, minimizing the formation of bis-alkylated side products. nih.govnih.gov
While specific examples for the direct halogenation of this compound are not detailed, standard electrophilic aromatic substitution methods can be applied. Reagents like sulfuryl chloride (SO₂Cl₂) are known to be used for chlorination of related phenolic structures. nih.gov
Table 1: Synthesis of Methylated Analogues of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
| Product | Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, K₂CO₃ (1.1 eq.), Methyl iodide (1 eq.) | DMF | 50 °C, 10 h | nih.gov |
| Methyl 2,4-dimethoxy-3,6-dimethylbenzoate | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, K₂CO₃ (8 eq.), Methyl iodide (4 eq.) | DMF | 50 °C, 9 h | nih.gov |
Synthesis of Depside Structures Incorporating this compound Moiety
Depsides are a class of polyphenolic compounds composed of two or more hydroxybenzoic acid units linked by ester bonds. nih.gov The this compound moiety can serve as a fundamental building block for the synthesis of these complex natural products and their analogues.
The formation of the characteristic ester linkage (the depside bond) is the key step in depside synthesis. This is typically achieved through an esterification reaction between the carboxylic acid group of one hydroxybenzoic acid unit (ring A) and a phenolic hydroxyl group of a second unit (ring B). nih.gov To facilitate this reaction, the carboxylic acid is often activated. A common method involves the use of a dehydrating agent or coupling agent.
One effective coupling agent is trifluoroacetic anhydride (B1165640) (TFAA). nih.govwikipedia.org In a typical procedure, a benzoic acid derivative, such as 2,4-dimethoxy-3,6-dimethylbenzoic acid, is treated with TFAA in an anhydrous solvent like toluene (B28343) at a low temperature (e.g., 0 °C). This in situ activation is followed by the addition of the phenolic component, leading to the formation of the depside ester bond. nih.gov The resulting depside ester can then be hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the final depside acid if required. nih.gov This synthetic approach allows for the controlled and specific construction of complex depside structures incorporating the this compound framework. nih.gov
Table 2: Example of Depside Ester Synthesis
| Product | Reactant 1 (Acid) | Reactant 2 (Phenol) | Coupling Agent | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2,4-dimethoxy-3,6-dimethylbenzoate | 2,4-dimethoxy-3,6-dimethylbenzoic acid | Methyl 2,4-dihydroxy-3,5-dimethylbenzoate | Trifluoroacetic anhydride (TFAA) | Anhydrous Toluene | 0 °C to room temperature, 2 h | nih.gov |
Chemical Reactivity and Derivatization of 4,6 Dihydroxy 2,3 Dimethylbenzoic Acid
Electrophilic Aromatic Substitution Reactions
The aromatic ring of 4,6-dihydroxy-2,3-dimethylbenzoic acid is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating hydroxyl groups.
The regiochemical outcome of EAS reactions on this compound is strongly controlled by the directing effects of its substituents. The key factors are:
Hydroxyl Groups (-OH): Located at C4 and C6, these are potent activating groups and are ortho, para-directors. The C4-hydroxyl group directs incoming electrophiles to the C3 and C5 positions. The C6-hydroxyl group directs to the C1 and C5 positions.
Carboxyl Group (-COOH): Located at C1, this is a deactivating group and a meta-director, channeling electrophiles to the C3 and C5 positions.
Methyl Groups (-CH₃): Located at C2 and C3, these are weakly activating groups and ortho, para-directors.
The cumulative effect of these groups overwhelmingly favors substitution at the C5 position. This is the only position on the ring that is ortho or para to both strongly activating hydroxyl groups and is also meta to the deactivating carboxyl group. All other positions are either already substituted or electronically disfavored. While there may be some steric hindrance from the adjacent methyl group at C3 and the hydroxyl group at C4, the powerful electronic activation at C5 makes it the exclusive site for electrophilic attack.
While specific studies on the nitration of this compound are not extensively documented in the literature, the reaction can be predicted to proceed under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). Based on the regioselectivity discussed, the expected product would be 5-nitro-4,6-dihydroxy-2,3-dimethylbenzoic acid.
Halogenation reactions on highly activated phenolic systems are well-established. Although direct halogenation studies on this compound are sparse, research on structurally similar compounds provides insight into this transformation. For instance, the halogenation of methyl 2,4-dihydroxy-6-methylbenzoate has been accomplished using sulfuryl chloride, leading to dichlorination at the available activated positions nih.gov. This suggests that this compound would readily react with halogenating agents at the C5 position.
Below is a table summarizing a representative halogenation reaction on a related compound.
| Reactant | Reagent(s) | Conditions | Product(s) | Reference |
| Methyl 2,4-dihydroxy-6-methylbenzoate | SO₂Cl₂ | Diethyl ether, 0 °C to 37 °C | Methyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoate | nih.gov |
Oxidation and Reduction Pathways of the Aromatic Nucleus and Carboxyl Group
The presence of both reducible (carboxyl) and oxidizable (dihydroxy-aromatic) moieties allows for selective redox chemistry.
The aromatic nucleus, being a resorcinol (B1680541) derivative, is electron-rich and susceptible to oxidation, a characteristic common to phenolic compounds nih.gov. Under certain oxidative conditions, this can lead to the formation of quinone-like species or complex polymeric materials. The antioxidant properties of related dihydroxybenzoic acids have been studied, highlighting the reactivity of the phenolic system nih.gov.
The carboxyl group can be selectively reduced without affecting the aromatic ring or the phenolic hydroxyls. This transformation is typically achieved using powerful reducing agents. The reduction of benzoic acid and its derivatives to the corresponding benzyl (B1604629) alcohols is a standard conversion in organic synthesis, commonly employing reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent quora.comdoubtnut.comyoutube.com. Catalytic hydrogenation over specific heterogeneous catalysts has also been used to achieve this reduction under milder conditions qub.ac.uk. This reaction would convert this compound to (4,6-dihydroxy-2,3-dimethylphenyl)methanol.
| Transformation | Reagent(s) | Typical Product | Reference |
| Reduction of Carboxyl Group | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | quora.comdoubtnut.comyoutube.com |
| Reduction of Carboxyl Group | Pt/SnO₂ catalyst, H₂ | Primary Alcohol | qub.ac.uk |
Functional Group Interconversions on this compound
The carboxyl group is a versatile handle for derivatization.
Amidation: While specific amidation of this compound is not detailed in the surveyed literature, it can be readily achieved through standard synthetic protocols. The process generally involves an initial activation of the carboxylic acid, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to yield the corresponding amide.
Reduction to Alcohol: As discussed in section 4.2, the carboxyl group can be reduced to a primary alcohol quora.comdoubtnut.comyoutube.comqub.ac.uk.
Esterification: The carboxylic acid can be converted to its corresponding ester. This is often achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. For instance, the related 2,4-dihydroxy-3,6-dimethylbenzoic acid has been converted to its methyl ester using methyl iodide and potassium bicarbonate in DMF google.com.
The two phenolic hydroxyl groups are reactive sites for derivatization, which can be used to alter the compound's physical properties or to protect the hydroxyls during other synthetic steps.
Etherification: The hydroxyl groups can be converted to ethers via the Williamson ether synthesis. This involves treating the phenol (B47542) with a base (e.g., K₂CO₃) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). Studies on the closely related methyl 2,4-dihydroxy-3,6-dimethyl benzoate show that selective etherification of the 4-OH group can be achieved, or both hydroxyls can be derivatized with an excess of the alkylating agent nih.gov.
Acetylation: Phenolic hydroxyl groups are readily acetylated to form acetate (B1210297) esters. This is typically accomplished by reacting the compound with acetic anhydride (B1165640), often in the presence of a base catalyst like pyridine (B92270) or an acid catalyst nih.govresearchgate.net. This reaction would convert the two hydroxyl groups of this compound to their corresponding acetate esters.
The table below summarizes common derivatization reactions for the hydroxyl groups, based on studies of analogous compounds.
| Functional Group | Reaction | Reagent(s) | Conditions | Product | Reference |
| 4-Hydroxyl | Methylation | Methyl iodide, K₂CO₃ | DMF, 50 °C | 4-Methoxy derivative | nih.gov |
| 4-Hydroxyl | Benzylation | Benzyl bromide, KHCO₃ | DMF, RT | 4-Benzyloxy derivative | nih.gov |
| 4- & 6-Hydroxyls | Acetylation | Acetic Anhydride | Base or Acid Catalyst | 4,6-Diacetoxy derivative | nih.govresearchgate.net |
Mechanisms of Thermal Degradation and Product Formation of this compound
The thermal degradation of this compound is a complex process that proceeds through several stages, primarily dictated by temperature. While specific experimental data for this exact compound is limited, the degradation pathway can be inferred from the well-documented thermal behavior of related substituted benzoic acids and phenols. The primary mechanism involves an initial decarboxylation, followed by the degradation of the resulting phenolic compound at higher temperatures.
The presence of two hydroxyl groups on the aromatic ring is known to facilitate the removal of the carboxyl group. This is a common characteristic among hydroxybenzoic acids. The initial and most significant thermal event is the decarboxylation of the parent molecule to yield carbon dioxide and 2,3-dimethylresorcinol (1,3-dihydroxy-2,3-dimethylbenzene). This reaction is anticipated to occur at moderately elevated temperatures.
At higher temperatures, the resulting 2,3-dimethylresorcinol undergoes further degradation. This secondary degradation can involve a variety of reactions, including the cleavage of methyl groups to form methane and other smaller hydrocarbon fragments. Additionally, the dihydroxyaromatic ring system itself can undergo cleavage and rearrangement, leading to the formation of a complex mixture of smaller phenolic compounds, aliphatic hydrocarbons, and permanent gases such as carbon monoxide and hydrogen. The specific products formed during these high-temperature processes are dependent on factors such as the heating rate and the presence of oxygen.
A proposed multi-step thermal degradation pathway for this compound is outlined below:
Step 1: Decarboxylation The initial stage of thermal degradation involves the elimination of the carboxylic acid group as carbon dioxide.
Reaction: this compound → 2,3-Dimethylresorcinol + CO₂
Description: This is the primary and most predictable degradation step, driven by the electronic effects of the hydroxyl groups which stabilize the transition state for decarboxylation.
Step 2: Degradation of 2,3-Dimethylresorcinol At more extreme temperatures, the 2,3-dimethylresorcinol formed in the first step undergoes further decomposition.
Sub-step 2a: Demethylation: The methyl groups attached to the aromatic ring can be cleaved.
Products: This process can lead to the formation of various methylated and non-methylated dihydroxybenzenes, as well as methane.
Sub-step 2b: Ring Opening and Fragmentation: The aromatic ring can break apart, leading to a variety of smaller organic molecules and gases.
Products: Potential products include smaller phenols, cresols, and various aliphatic and aromatic hydrocarbons. At very high temperatures, the degradation can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and char.
The following table summarizes the expected products from the thermal degradation of this compound at different temperature regimes, based on analogies with similar compounds.
| Temperature Range | Primary Degradation Process | Major Products | Minor Products |
| Moderate | Decarboxylation | 2,3-Dimethylresorcinol, Carbon Dioxide | - |
| High | Demethylation, Ring Fragmentation | Methane, Simpler Phenols (e.g., Catechol, Resorcinol), Cresols | Carbon Monoxide, Hydrogen, Aliphatic Hydrocarbons |
| Very High | Aromatization, Carbonization | Polycyclic Aromatic Hydrocarbons (PAHs), Char | Water |
It is important to note that the precise composition of the final product mixture will be highly dependent on the specific experimental conditions, including the rate of heating, the ultimate temperature reached, and the atmospheric composition (inert or oxidative).
Advanced Spectroscopic and Chromatographic Characterization of 4,6 Dihydroxy 2,3 Dimethylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4,6-Dihydroxy-2,3-dimethylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the hydroxyl protons, and the methyl protons.
Based on established principles of chemical shifts and substituent effects on a benzene (B151609) ring, the following theoretical assignments can be made. The actual experimental values would be necessary for definitive characterization.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (H-5) | 6.0 - 7.0 | Singlet (s) |
| Methyl (2-CH₃) | ~2.0 - 2.5 | Singlet (s) |
| Methyl (3-CH₃) | ~2.0 - 2.5 | Singlet (s) |
| Hydroxyl (4-OH) | 9.0 - 12.0 | Singlet (s), broad |
| Hydroxyl (6-OH) | 9.0 - 12.0 | Singlet (s), broad |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet (s), broad |
Note: The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration and often appear as broad singlets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for a carbon count and information about their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (COOH) | 165 - 185 |
| Aromatic C-4 (C-OH) | 150 - 165 |
| Aromatic C-6 (C-OH) | 150 - 165 |
| Aromatic C-2 (C-CH₃) | 120 - 140 |
| Aromatic C-3 (C-CH₃) | 120 - 140 |
| Aromatic C-1 (C-COOH) | 110 - 130 |
| Aromatic C-5 (CH) | 100 - 115 |
| Methyl (2-CH₃) | 10 - 25 |
| Methyl (3-CH₃) | 10 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be of limited use for the aromatic system as there is only a single aromatic proton. However, it could reveal long-range couplings if present.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. For the target molecule, an HSQC spectrum would show a cross-peak between the aromatic proton signal and the signal of the carbon to which it is attached (C-5). It would also correlate the methyl proton signals with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular structure. For instance, the aromatic proton at C-5 would show correlations to the surrounding quaternary carbons (C-1, C-3, C-4, and C-6). The methyl protons would show correlations to the aromatic carbons they are attached to (C-2 and C-3) and their neighboring carbons.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition and thus the molecular formula of the analyte. For this compound (C₉H₁₀O₄), the theoretical monoisotopic mass is 182.0579 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is often employed to increase their volatility. For instance, methylation of the carboxylic acid and hydroxyl groups would yield a more volatile derivative suitable for GC-MS analysis.
The mass spectrum obtained from GC-MS provides a fragmentation pattern that acts as a molecular fingerprint. The fragmentation of this compound would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH) or its ester derivative. The specific fragmentation pattern would be instrumental in confirming the structure and identifying the compound in complex mixtures. For example, the mass spectrum of the related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, shows characteristic fragmentation patterns that can be used for its identification. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of this compound, providing both separation and sensitive detection. In the analysis of phenolic acids and their derivatives, LC is commonly coupled with electrospray ionization (ESI) mass spectrometry, typically operated in negative ion mode, which is highly effective for acidic compounds. rrml.rovu.edu.au
For this compound (Molecular Formula: C₉H₁₀O₄, Monoisotopic Mass: 182.0579 g/mol ), the [M-H]⁻ ion would be detected at an m/z of 181.05. nih.govepa.gov Tandem mass spectrometry (MS/MS) is employed for structural confirmation and to enhance selectivity in complex matrices. This is often performed using Multiple Reaction Monitoring (MRM) in quantitative studies. A characteristic fragmentation pathway for dihydroxybenzoic acids involves the loss of a carboxyl group (CO₂), which would result in a significant product ion. rrml.ro For instance, a common transition monitored for dihydroxybenzoic acid isomers is m/z 153 → 109. rrml.ro A similar fragmentation pattern would be expected for its dimethylated analogue.
LC-MS methods are invaluable for identifying and quantifying the compound in various samples, including in the characterization of natural product extracts or as a known impurity in pharmaceutical products, such as Mycophenolic Acid. cymitquimica.com The high sensitivity and selectivity of LC-MS/MS allow for detection at very low concentrations. rrml.ro
Table 1: Representative LC-MS/MS Parameters for Dihydroxybenzoic Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | rrml.ro |
| Parent Ion [M-H]⁻ (for C₉H₁₀O₄) | m/z 181.05 | nih.gov |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | rrml.rovu.edu.au |
| Collision Energy | Optimized based on instrument and specific transition | unipi.it |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide critical information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its molecular structure. Key absorptions would include:
A broad band for the O-H stretching of the carboxylic acid group.
Sharp bands corresponding to the phenolic O-H stretching.
A strong absorption from the C=O (carbonyl) stretching of the carboxylic acid.
Bands related to aromatic C=C ring stretching and C-O stretching.
For comparison, the IR spectrum of p-hydroxybenzoic acid shows distinct absorption bands for hydroxyl (3465 cm⁻¹) and carbonyl (1673 cm⁻¹) groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The benzene ring conjugated with a carboxyl group and substituted with two hydroxyl groups constitutes the chromophore. For similar compounds like 3,4-dihydroxybenzoic acid, UV absorption maxima are observed around 206, 218, 261, and 294 nm in an acidic mobile phase. sielc.com The exact position of the absorption maxima for this compound will be influenced by the specific substitution pattern on the aromatic ring.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Range/Value | Reference (based on analogues) |
|---|---|---|---|
| IR | O-H stretch (Carboxylic Acid) | ~3000-2500 cm⁻¹ (broad) | researchgate.net |
| O-H stretch (Phenolic) | ~3500-3200 cm⁻¹ | researchgate.net | |
| C=O stretch (Carbonyl) | ~1700-1670 cm⁻¹ | researchgate.net | |
| C=C stretch (Aromatic) | ~1600-1450 cm⁻¹ | researchgate.net |
| UV-Vis | π → π* transitions | 200-320 nm | sielc.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 2,3-dihydroxybenzoic acid, offers significant insight. researchgate.net
In the crystal structure of 2,3-dihydroxybenzoic acid, the molecule forms a two-dimensional network stabilized by a complex system of hydrogen bonds. researchgate.net Key interactions include:
Intramolecular Hydrogen Bonds: These are expected to form between the adjacent hydroxyl and carboxyl groups on the benzene ring.
Intermolecular Hydrogen Bonds: Carboxylic acid groups on adjacent molecules typically form centrosymmetric dimers, a common and robust motif in the solid state for carboxylic acids. researchgate.net Further hydrogen bonding between the hydroxyl groups of one molecule and the carboxyl or hydroxyl groups of neighboring molecules extends the structure into sheets or layers. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods, particularly HPLC, are the standard for separating this compound from related substances and for determining its purity.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of benzoic acid derivatives. nih.govlongdom.org The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.
A typical HPLC method involves a gradient elution using a mixture of an aqueous solvent (often containing an acid like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form) and an organic modifier like acetonitrile (B52724) or methanol. longdom.orgnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at one of the compound's absorption maxima. unipi.it The separation of closely related isomers of dihydroxybenzoic acids can be challenging due to their similar hydrophobic properties but can be achieved by optimizing the mobile phase composition, gradient, and column chemistry, including the use of mixed-mode or polar-embedded stationary phases. unipi.itsielc.com
Table 3: Representative HPLC Method Parameters for Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.org |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | longdom.orgnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | longdom.orgnih.gov |
| Elution | Gradient | unipi.it |
| Flow Rate | 0.5 - 1.2 mL/min | rrml.ronih.gov |
| Detection | UV/DAD at an absorption maximum (e.g., ~260 or ~295 nm) | unipi.itsielc.com |
| Column Temperature | 25-35 °C | longdom.org |
The assessment of purity and the profiling of impurities are critical for quality control. HPLC and LC-MS are the primary tools for these tasks. Impurities related to this compound could include synthetic precursors, side-products, or isomers such as 2,4-dihydroxy-3,6-dimethylbenzoic acid. sigmaaldrich.com The compound itself has been identified as "Mycophenolic Acid Impurity 14," highlighting the importance of its detection and quantification in other active pharmaceutical ingredients. cymitquimica.com
An impurity profiling method must be able to separate and quantify these related substances with high selectivity and sensitivity. Method validation according to established guidelines ensures reliability, with key parameters including:
Specificity/Selectivity: The ability to resolve the main compound from all potential impurities. longdom.org
Linearity: Demonstrating a direct relationship between detector response and concentration over a specified range. unipi.it
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of an impurity that can be reliably detected and quantified, respectively. longdom.org
Accuracy: Measuring the agreement between the experimental value and the true value, often assessed through recovery studies. longdom.org
Precision: Assessing the method's repeatability and intermediate precision. longdom.org
By combining the high resolving power of HPLC with the definitive identification capabilities of mass spectrometry, a comprehensive impurity profile can be established, ensuring the quality and consistency of the compound. unipi.it
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₀O₄ |
| 2,3-Dihydroxybenzoic acid | C₇H₆O₄ |
| 2,4-Dihydroxy-3,6-dimethylbenzoic acid | C₉H₁₀O₄ |
| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ |
| Acetonitrile | C₂H₃N |
| Formic acid | CH₂O₂ |
| Methanol | CH₄O |
| Mycophenolic Acid | C₁₇H₂₀O₆ |
| p-Hydroxybenzoic acid | C₇H₆O₃ |
Computational and Theoretical Chemistry Studies of 4,6 Dihydroxy 2,3 Dimethylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated molecular characteristics.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 4,6-dihydroxy-2,3-dimethylbenzoic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The process typically starts with an initial guess of the molecular geometry, which is then iteratively refined by calculating the forces on each atom and adjusting their positions until those forces converge to zero. This is crucial because the molecular conformation influences its physical, chemical, and biological properties. Conformational analysis would further explore different spatial arrangements (conformers), especially concerning the rotation around single bonds, such as the bond connecting the carboxylic acid group to the benzene (B151609) ring and the orientation of the hydroxyl groups. Identifying the global minimum energy conformer is essential for accurate predictions of other properties.
Once the optimized geometry is obtained, quantum chemical methods can predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of synthesized compounds.
Vibrational Frequencies: Computational methods can also calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their intensities can be used to assign specific vibrational modes (e.g., O-H stretching, C=O stretching, aromatic ring vibrations) to the experimentally observed spectral bands, providing a detailed picture of the molecule's vibrational behavior.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR).
The acidity of this compound, represented by its pKa value, is a critical physicochemical descriptor. Computational methods can predict pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. This involves calculating the energies of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
Theoretical studies on substituted benzoic acids have shown that the acidity is influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring. Electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. nih.govnih.govresearchgate.net For this compound, the hydroxyl and methyl groups would exert competing effects that computational models can quantify. Other descriptors like lipophilicity (logP) and polar surface area can also be calculated from the molecular structure.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₄ | PubChem |
| Molecular Weight | 182.17 g/mol | PubChem |
| XLogP3 | 2.0 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
This table is interactive. You can sort and filter the data.
To develop a QSAR or QSPR model, a dataset of structurally related compounds with known activities or properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.govnih.gov
Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov The goal is to create a predictive equation that can estimate the activity or property of new, untested compounds based solely on their calculated descriptors. While specific QSAR models developed for a series including this compound are not documented in the searched literature, this methodology is a standard approach in drug discovery and materials science. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein (receptor).
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. nih.govbiointerfaceresearch.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket and use a scoring function to rank them. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov This information is crucial for understanding the potential mechanism of action of a compound and for designing more potent molecules.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamic behavior of the ligand-receptor complex over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a detailed view of how the complex behaves in a realistic environment (e.g., in water). This can confirm the stability of the binding pose predicted by docking and provide deeper insights into the thermodynamics of binding.
While these computational methods are powerful, specific docking or MD simulation studies featuring this compound were not identified in the conducted literature search.
Ligand-Receptor Interaction Analysis for Fundamental Biochemical Systems (excluding clinical targets)
There is a notable absence of published molecular docking or other computational studies detailing the interaction of this compound with fundamental biochemical receptors. While its downstream product, mycophenolic acid, is well-studied in clinical contexts, the specific interactions of this precursor with enzymes and other proteins involved in its own biosynthesis or other non-clinical biochemical pathways have not been computationally elucidated.
Conformational Behavior in Solvent and Protein Environments
Reaction Mechanism Studies through Computational Methods
While its role in biosynthetic pathways is established experimentally, computational studies detailing the step-by-step reaction mechanisms involving this compound are lacking. Quantum mechanical calculations could, for instance, provide insights into the transition states and energy barriers of the enzymatic reactions it undergoes, but this specific area of research appears to be unexplored for this compound.
Emerging Research Directions and Non Clinical Applications of 4,6 Dihydroxy 2,3 Dimethylbenzoic Acid
Role as a Chemical Building Block in Advanced Materials Synthesis (excluding therapeutic polymers)
4,6-Dihydroxy-2,3-dimethylbenzoic acid is recognized as a material building block in the field of polymer science. bldpharm.com As a member of the phenolic acids class, it possesses key functional groups—a carboxylic acid group and two hydroxyl groups—attached to an aromatic ring. nih.govresearchgate.net These functional groups allow the molecule to act as a monomer, a fundamental unit from which polymers are constructed.
The presence of multiple reactive sites on the molecule makes it a candidate for creating cross-linked or branched polymers with specific thermal or mechanical properties. Phenolic acids, in general, are utilized in the synthesis of advanced materials. researchgate.net The rigid aromatic core of this compound can impart thermal stability and rigidity to a polymer backbone, while the hydroxyl and carboxyl groups offer points for esterification or other polymerization reactions. While the broader class of phenolic acids is used in materials synthesis, specific, large-scale applications of this compound in non-therapeutic advanced materials are a developing area of research.
Investigations into Chemical Ecology and Secondary Metabolite Function in Ecosystems (excluding direct human impact)
This compound is classified as a fungal metabolite. nih.gov It is a naturally occurring compound produced by fungi, but it is not essential for their primary growth and development. Instead, as a secondary metabolite, it is thought to play a role in the fungus's interaction with its environment.
Fungi, such as those in the Penicillium genus found in mangrove ecosystems, produce a vast array of secondary metabolites, including alkaloids, terpenoids, and benzene (B151609) derivatives. nih.gov These compounds can have various ecological functions, including acting as signaling molecules, antimicrobial agents to compete with other microorganisms, or as protective agents against environmental stressors. The production of such polyketide-derived compounds is a key feature of fungal chemical diversity. nih.gov An isomer of the subject compound, 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus, highlighting that this structural class is part of the metabolic output of common fungi. rsc.org The specific ecological role of this compound within its native ecosystem is a subject for further investigation into fungal chemical communication and defense mechanisms.
Applications in Agrochemical Research as a Precursor for Herbicides
Phenolic acids as a chemical class are recognized as important intermediates in the agrochemical industry. researchgate.net Their inherent biological activity and suitability for chemical modification make them attractive starting points for the development of new active ingredients. The structural features of this compound, with its substituted benzene ring, are common in many biologically active molecules used in agriculture.
However, while the general class of compounds is relevant to agrochemical synthesis, specific research detailing the use of this compound as a direct precursor for commercialized herbicides is not widely documented in current literature. Its potential lies in its utility as a scaffold that can be chemically modified to create novel compounds for screening and development in the search for new herbicidal agents.
Development of Novel Synthetic Routes to Complex Molecules
In organic chemistry, the synthesis of complex molecules often relies on the use of versatile, smaller building blocks that contain multiple functional groups. This compound, with its defined stereochemistry and functional groups, represents such a building block. nih.govbldpharm.com The carboxylic acid and hydroxyl groups can be selectively protected or activated to participate in a wide range of chemical reactions, allowing for the stepwise construction of more intricate molecular architectures.
The principles of using functionalized building blocks are well-established in the synthesis of complex natural products and pharmaceuticals. For instance, various carboxylic acids and other small molecules are used in multi-step reactions like the Petasis reaction or Pomeranz–Fritsch–Bobbitt cyclization to create complex heterocyclic structures. nih.gov Similarly, related dihydroxy-dimethylbenzoic acid isomers are used as key intermediates in the synthesis of specific fragrance compounds, demonstrating the utility of this chemical scaffold. google.com The strategic use of this compound could therefore enable chemists to develop efficient synthetic routes to novel compounds that are otherwise difficult to access.
Research Findings Summary
| Section | Key Finding | Description | Source(s) |
| 7.1 | Potential Monomer | The compound is classified as a material building block due to its carboxyl and hydroxyl functional groups, which are suitable for polymerization. | bldpharm.comresearchgate.net |
| 7.2 | Fungal Origin | It is a secondary metabolite produced by fungi, likely playing a role in ecological interactions like defense or communication. | nih.govnih.govrsc.org |
| 7.3 | Agrochemical Intermediate | As a phenolic acid, it belongs to a class of compounds used as intermediates in the agrochemical industry, though specific herbicide applications are not detailed. | researchgate.net |
| 7.4 | Synthetic Utility | Its functionalized aromatic structure makes it a valuable starting material for the multi-step synthesis of more complex molecules. | nih.govnih.govgoogle.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-dihydroxy-2,3-dimethylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation followed by hydroxylation. Key steps include protecting hydroxyl groups during alkylation to prevent side reactions. For example, methyl groups can be introduced using dimethyl sulfate under controlled pH (7–8) to avoid over-alkylation . Hydroxylation via Sharpless dihydroxylation or catalytic oxidation (e.g., H₂O₂/Fe³⁺) may require inert atmospheres to stabilize intermediates . Yield optimization involves monitoring reaction progress via TLC (silica gel, hexane/EtOH 1:1) and adjusting stoichiometry of protecting groups .
Q. How can the purity of this compound be assessed, and what analytical techniques are critical?
- Methodological Answer : Use HPLC (C18 column, 0.1% formic acid in H₂O/MeCN gradient) to detect impurities <1%. Confirm structural integrity via ¹H NMR (DMSO-d6): expect aromatic protons at δ 6.8–7.2 ppm (C4 and C6 hydroxyls) and methyl groups at δ 2.1–2.4 ppm. Compare with deuterated analogs (e.g., 3,5-difluorobenzoic-d3 acid) to resolve overlapping signals . CHN analysis validates elemental composition (e.g., C: 55.8%, H: 4.5%, O: 39.7%) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Hydroxyl groups increase solubility in polar solvents (e.g., water/ethanol mixtures), complicating crystallization. Slow evaporation from DMF/water (7:3 v/v) at 4°C promotes crystal growth. Add seed crystals or use anti-solvents like hexane to induce nucleation. Monitor crystal morphology via polarized light microscopy .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethyl substituents influence the compound’s reactivity in electrophilic substitution?
- Methodological Answer : The methyl groups at C2 and C3 create steric hindrance, directing electrophiles to C5 (para to C6-OH). Computational modeling (DFT at B3LYP/6-31G*) predicts electron density distribution, showing decreased reactivity at C4 due to hydrogen bonding between C4-OH and C6-OH . Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential nitro group placement at C5, confirmed by NOESY NMR .
Q. What strategies resolve contradictory data in the compound’s acid dissociation constants (pKa)?
- Methodological Answer : Discrepancies in reported pKa values (e.g., 2.8 vs. 3.1 for C4-OH) arise from solvent polarity and ionic strength variations. Standardize measurements using potentiometric titration in 0.1 M KCl at 25°C. Compare with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, pKa 2.5) to calibrate . UV-Vis spectroscopy (λ = 270 nm) tracks deprotonation in buffered solutions .
Q. How can the compound be functionalized for use as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : Esterify the carboxyl group (e.g., methyl ester via SOCl₂/MeOH) to reduce polarity, then introduce phosphonate or pyridyl groups at C5 via Suzuki coupling. Characterize MOF stability via TGA (N₂ atmosphere, 10°C/min) and PXRD to confirm crystallinity. Use BET analysis to assess surface area (>500 m²/g indicates successful framework formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
